Cas no 400088-72-4 (2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide
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- MDL: MFCD00232823
- Inchi: 1S/C12H8ClF3N2OS/c13-8-3-7(12(14,15)16)4-18-10(8)9(11(17)19)6-1-2-20-5-6/h1-5,9H,(H2,17,19)
- InChI Key: AVBJLUPAAYMMGZ-UHFFFAOYSA-N
- SMILES: C(C(N)=O)(C1C=CSC=1)C1=C(Cl)C=C(C=N1)C(F)(F)F
Computed Properties
- Exact Mass: 320
- Monoisotopic Mass: 320
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301148-100 mg |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide; . |
400088-72-4 | 100mg |
€221.50 | 2023-04-26 | ||
| Ambeed | A939141-1g |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide |
400088-72-4 | 90% | 1g |
$350.0 | 2025-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00919920-1g |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide |
400088-72-4 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| abcr | AB301148-100mg |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide; . |
400088-72-4 | 100mg |
€283.50 | 2025-02-27 |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide Suppliers
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide
Research Brief on 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide (CAS: 400088-72-4)
Recent studies on the compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide (CAS: 400088-72-4) have highlighted its potential as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. This heterocyclic compound, characterized by its pyridine and thiophene moieties, has garnered attention due to its unique chemical properties and biological activity. The trifluoromethyl group and chloro-substituent on the pyridine ring enhance its reactivity and selectivity, making it a valuable scaffold for further derivatization.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the development of kinase inhibitors. Researchers demonstrated that derivatives of 400088-72-4 exhibited potent inhibitory effects on specific tyrosine kinases involved in cancer pathways. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, suggesting potential applications in targeted cancer therapies.
In the agrochemical sector, a patent filed by Syngenta in 2022 (WO2022156789) disclosed the use of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-3-yl)acetamide as a key intermediate in the synthesis of novel fungicides. The patent highlighted the compound's efficacy in controlling fungal pathogens in crops, with field trials showing a 70-80% reduction in disease incidence compared to conventional treatments. The trifluoromethyl group was identified as critical for enhancing the compound's bioavailability and environmental stability.
Further pharmacological investigations, as reported in Bioorganic & Medicinal Chemistry Letters (2024), revealed that structural analogs of 400088-72-4 could modulate GABAA receptors, indicating potential applications in neurological disorders. The study employed electrophysiological assays and behavioral models to demonstrate anxiolytic and anticonvulsant effects in rodent models, though further optimization is required to improve blood-brain barrier penetration.
From a synthetic chemistry perspective, recent advances in the preparation of 400088-72-4 have focused on greener methodologies. A 2023 paper in Organic Process Research & Development described a solvent-free, catalytic approach using Pd/C under microwave irradiation, achieving a 92% yield with minimal waste. This aligns with the pharmaceutical industry's push toward sustainable manufacturing practices.
Despite these promising developments, challenges remain in scaling up production and addressing the compound's moderate aqueous solubility. Ongoing research aims to develop prodrug strategies or formulation technologies to enhance its pharmacokinetic profile. The versatility of 400088-72-4 as a building block continues to drive innovation across multiple domains, with at least five clinical candidates derived from this scaffold currently in preclinical evaluation.
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